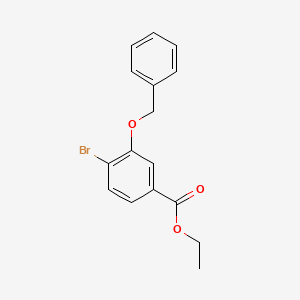

Ethyl 4-bromo-3-benzyloxybenzoate

Description

Ethyl 4-bromo-3-benzyloxybenzoate is an ester derivative of benzoic acid featuring a bromine atom at the 4-position and a benzyloxy group (-OCH₂Ph) at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to hypolipidemic agents like Ethyl 4-benzyloxybenzoate (BRL 10894), which participates in glycerolipid metabolism by forming triglyceride metabolites in vivo . The bromine substituent enhances lipophilicity and may influence metabolic stability and biological activity compared to non-halogenated analogues.

Properties

Molecular Formula |

C16H15BrO3 |

|---|---|

Molecular Weight |

335.19 g/mol |

IUPAC Name |

ethyl 4-bromo-3-phenylmethoxybenzoate |

InChI |

InChI=1S/C16H15BrO3/c1-2-19-16(18)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |

InChI Key |

IDXAGNLUHQSSMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Ethyl 4-bromo-3-(phenylmethoxy)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis, while in anti-inflammatory applications, it may modulate inflammatory pathways.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

High-similarity analogues (Table 1) include compounds with bromine and varied substituents at the 3- and 4-positions, as identified in CAS data :

Table 1: Structural Analogues and Key Features

Substituent Effects on Physicochemical Properties

- Bromine vs.

- Benzyloxy vs. Alkoxy/Esters : The benzyloxy group contributes significant aromaticity and lipophilicity, whereas ethoxymethyl (in Ethyl 4-bromo-3-(ethoxymethyl)benzoate) reduces steric hindrance and may improve metabolic clearance .

- Nitro Groups : Ethyl 4-nitrobenzoate exhibits strong electron-withdrawing effects, accelerating ester hydrolysis compared to brominated analogues .

Data Tables

Table 2: Substituent Impact on Key Properties

| Substituent | Electronic Effect | Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|

| 4-Br, 3-OCH₂Ph | Moderate EWG | High | Moderate |

| 4-NO₂ | Strong EWG | Moderate | Low (reactive) |

| 4-F | Weak EWG | Moderate | High |

| 3-OCH₂CH₂OCH₃ | Moderate EDG | Low | High |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.